2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound “2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a study reported the synthesis of a similar compound through a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, their arrangement, and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, a study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .Scientific Research Applications
Chemical Synthesis and Modification
Catalytic Synthesis : A study by Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives, similar in structure to the compound of interest, using Bronsted acidic ionic liquid as a catalyst. This method emphasizes efficient synthesis approaches for such compounds (Banothu & Bavanthula, 2012).
Microwave-Assisted Synthesis : Hosamani et al. (2015) described a rapid microwave-irradiation method for synthesizing derivatives of the compound, highlighting a fast and efficient approach to its synthesis (Hosamani, Reddy, & Devarajegowda, 2015).
Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which could be relevant for the compound , indicating advances in synthetic techniques (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Biological Activities
Antimicrobial Activity : Various studies have examined the antimicrobial properties of chromeno pyrimidinone derivatives. For example, Allehyani (2022) synthesized novel chromeno pyridopyrimidines with notable antimicrobial effects (Allehyani, 2022). Similarly, Kamdar et al. (2011) investigated the antitubercular and antimicrobial activities of synthesized chromeno[2,3-d]pyrimidine derivatives (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Cytotoxicity and Anticancer Activity : The cytotoxic potential of these compounds is highlighted by Dixit et al. (2011), who examined the cytotoxicity of a barbiturate derivative similar to the compound of interest against T-cell lymphoma (Dixit, Koiri, Maurya, Trigun, Höbartner, & Mishra, 2011).
Chemosensory Applications : Jamasbi et al. (2021) reported the use of a derivative of chromeno[2,3-d]pyrimidine for detecting Hg2+ ions, indicating its potential in chemosensory applications (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like poly (adp-ribose) polymerases-1 (parp-1) and cyclin-dependent kinases (cdk2) which are involved in dna repair and cell cycle regulation respectively .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of their targets, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting parp-1 . They also affect the cell cycle progression by inhibiting CDK2 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to cause genomic dysfunction and cell death .
Action Environment
Similar compounds have been synthesized under mild reaction conditions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN2O3/c24-15-12-10-14(11-13-15)21-25-22-19(20(27)17-8-4-5-9-18(17)29-22)23(28)26(21)16-6-2-1-3-7-16/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDARFFVZYJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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